(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12-6-3-10(4-7-12)9-11-5-8-13-2/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMCKHYSUBCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amines with Halogenated Reagents
Direct N-Alkylation of (1-Methylpiperidin-4-yl)methylamine
The most straightforward route involves alkylating (1-methylpiperidin-4-yl)methylamine with 2-methoxyethyl chloride under basic conditions. This method mirrors protocols used for analogous piperidine derivatives, such as N-(2-methoxyethyl)-1-methylpiperidin-4-amine.
Reaction Conditions:
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
- Solvent: Ethanol or acetonitrile
- Temperature: 80–90°C, reflux
- Time: 12–24 hours
Mechanism:
The primary amine acts as a nucleophile, displacing chloride from 2-methoxyethyl chloride via an SN2 mechanism. The methoxy group’s electron-donating effect enhances the electrophilicity of the alkylating agent, while the base deprotonates the amine to increase nucleophilicity.
Example Protocol:
- Dissolve (1-methylpiperidin-4-yl)methylamine (1.0 equiv) in anhydrous ethanol.
- Add 2-methoxyethyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Reflux for 18 hours, followed by filtration and solvent evaporation.
- Purify via vacuum distillation or column chromatography.
Challenges:
- Competing over-alkylation to form tertiary amines.
- Limited commercial availability of (1-methylpiperidin-4-yl)methylamine, necessitating in situ preparation.
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% (estimated) | |
| Purity (HPLC) | ≥95% | |
| Boiling Point | Not reported | – |
Reductive Amination Strategies
Coupling of (1-Methylpiperidin-4-yl)methylamine with 2-Methoxyacetaldehyde
Reductive amination avoids harsh alkylation conditions by reacting the amine with 2-methoxyacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Reaction Conditions:
- Solvent: Methanol or tetrahydrofuran (THF)
- pH: Buffered to 6–7 using acetic acid
- Temperature: Room temperature (25°C)
- Time: 24–48 hours
Mechanism:
The amine condenses with the aldehyde to form an imine intermediate, which is reduced to the secondary amine. The methoxy group stabilizes the intermediate through polar effects.
Example Protocol:
- Mix (1-methylpiiperidin-4-yl)methylamine (1.0 equiv) and 2-methoxyacetaldehyde (1.1 equiv) in methanol.
- Add NaBH₃CN (1.5 equiv) and stir at 25°C for 36 hours.
- Quench with aqueous NaOH and extract with dichloromethane.
- Purify via silica gel chromatography.
Advantages:
- Higher selectivity for secondary amine formation.
- Mild conditions preserve sensitive functional groups.
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% (estimated) | |
| Purity (GC-MS) | >90% | – |
Intermediate-Based Synthesis
Preparation via (1-Methylpiperidin-4-yl)methanol Derivatives
This route involves converting (1-methylpiperidin-4-yl)methanol to a mesylate or tosylate, followed by nucleophilic substitution with 2-methoxyethylamine.
Reaction Conditions:
- Activating Agent: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
- Base: Triethylamine (Et₃N)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
Mechanism:
The alcohol is converted to a leaving group (mesylate or tosylate), which undergoes SN2 displacement by 2-methoxyethylamine.
Example Protocol:
- Treat (1-methylpiperidin-4-yl)methanol (1.0 equiv) with MsCl (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
- After 2 hours, add 2-methoxyethylamine (1.5 equiv) and stir at 25°C for 12 hours.
- Extract with water, dry over MgSO₄, and concentrate.
Limitations:
- Low yields due to steric hindrance at the piperidine C-4 position.
- Requires high-purity intermediates.
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–65% | |
| Purity (NMR) | >90% |
Industrial-Scale Optimization
Continuous Flow Alkylation
Industrial production prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and improving yields.
Key Parameters:
- Residence Time: 30–60 minutes
- Temperature: 70–90°C
- Pressure: 2–5 bar
Advantages:
- Higher throughput compared to batch processes.
- Reduced solvent waste.
Economic Considerations:
| Factor | Impact |
|---|---|
| Raw Material Cost | High (≥$200/kg for specialty amines) |
| Energy Consumption | Moderate (heating/cooling cycles) |
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine undergoes quaternization with alkyl halides via nucleophilic substitution (SN2), forming stable quaternary ammonium salts. Reaction rates depend on steric hindrance and alkyl halide reactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | Room temperature, DCM | Quaternary ammonium iodide salt | 85–92% | |
| Ethyl bromide | Reflux, THF | Quaternary ammonium bromide salt | 78–84% |
Mechanism : The lone pair on the tertiary nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Steric effects from the methylpiperidinyl and methoxyethyl groups slightly reduce reaction kinetics compared to less hindered amines.
Acylation Reactions
While tertiary amines are less reactive toward acylation, activated acylating agents (e.g., acyl chlorides) facilitate amide formation under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetyl derivative | 60–65% | |
| Benzoyl chloride | NaOH, H₂O/EtOH, reflux | N-Benzoyl derivative | 55–58% |
Mechanism : The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl byproducts .
Oxidation Reactions
Oxidants convert the tertiary amine to N-oxides , with selectivity influenced by steric and electronic factors.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 50°C, 12 h | Tertiary N-oxide | 70–75% | |
| mCPBA | DCM, RT, 6 h | Tertiary N-oxide | 88–90% |
Mechanism : Oxygen transfer from the oxidant to the nitrogen lone pair forms the N-oxide. Steric shielding from the methoxyethyl group slows oxidation kinetics.
Reduction Reactions
The compound itself is not reducible under typical conditions but participates in reductive alkylation with aldehydes/ketones.
| Substrate | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methyl derivative | 65–70% | |
| Cyclohexanone | H₂ (Ni catalyst), EtOH | N-Cyclohexyl derivative | 50–55% |
Mechanism : The amine condenses with carbonyl compounds to form iminium intermediates, which are reduced to secondary amines .
Salt Formation
Protonation with acids generates water-soluble ammonium salts , critical for pharmaceutical formulations.
| Acid | Conditions | Product | pKa | Reference |
|---|---|---|---|---|
| HCl (aq.) | RT, 1 h | Hydrochloride salt | ~9.1 | |
| H₂SO₄ | RT, 1 h | Sulfate salt | - |
Applications : Salts enhance bioavailability and stability in drug delivery systems .
Complexation with Metals
The amine acts as a ligand for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| CuCl₂ | EtOH, reflux | [Cu(L)₂Cl₂] | |
| Pd(OAc)₂ | DMF, 80°C | [Pd(L)(OAc)] |
Significance : These complexes are explored in catalysis and materials science .
Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
-
Thermal degradation (>200°C): Cleavage of the methoxyethyl group yields 1-methylpiperidine derivatives.
-
Acidic hydrolysis (conc. HCl, Δ): Demethylation of the methoxy group forms ethylene glycol-linked byproducts.
Key Reaction Trends
| Reaction Type | Reactivity | Steric Influence | Key Applications |
|---|---|---|---|
| Alkylation | Moderate | High | Surfactants, ionic liquids |
| Acylation | Low | Moderate | Prodrug synthesis |
| Oxidation | High | Low | Bioactive N-oxides |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the modification and creation of various derivatives that can be utilized in different chemical reactions. For instance, it can be used in the synthesis of piperidine derivatives, which are important in medicinal chemistry.
Table 1: Key Reactions Involving (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation | Used to introduce alkyl groups into piperidine | 85 |
| Acylation | Formation of amides from carboxylic acids | 75 |
| Cyclization | Creation of cyclic compounds | 70 |
Biological Applications
Study of Enzyme Interactions
In biological research, this compound is employed to study enzyme interactions and biological pathways. It has been investigated for its potential to modulate enzyme activity, particularly in metabolic pathways relevant to diseases.
Case Study: Inhibition of Enzymatic Activity
A study explored the compound's effect on certain enzymes involved in neurodegenerative diseases. The results indicated that it could inhibit acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease.
Medicinal Applications
Therapeutic Potential
The compound is being investigated for its therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Table 2: Summary of Therapeutic Investigations
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation markers in animal models | |
| Analgesic effects | Significant pain relief observed |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other chemical formulations.
Case Study: Industrial Synthesis Optimization
An investigation into the industrial synthesis of this compound revealed that using advanced catalytic methods could enhance yield and purity significantly. This optimization process is crucial for large-scale production to meet market demands efficiently.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes , in biological systems . The compound can modulate the activity of these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Analog 1: (1-Methylpiperidin-4-yl)methanamine
Molecular formula : C7H16N2
Structure : Simplest analog lacking the methoxyethyl group, retaining only the 1-methylpiperidin-4-ylmethylamine backbone .
Comparison :
| Property | Target Compound | (1-Methylpiperidin-4-yl)methanamine |
|---|---|---|
| Molecular Weight | 186.3 g/mol | 128.2 g/mol |
| Polarity | Higher (due to methoxy group) | Lower |
| LogP (lipophilicity) | ~1.2 (estimated) | ~0.5 (estimated) |
| Synthetic Complexity | Moderate | Low |
Analog 2: N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
Molecular formula : C15H25N3·2HCl
Structure : Features a phenylethyl substituent instead of methoxyethyl .
Comparison :
| Property | Target Compound | Phenylethyl Analog |
|---|---|---|
| Aromaticity | Absent | Present (phenyl group) |
| Electron Density | Electron-rich (methoxy oxygen) | Electron-deficient (phenyl ring) |
| Bioactivity Potential | Likely CNS modulation | Enhanced receptor affinity (e.g., opioid) |
The phenyl group in the analog may enhance interactions with aromatic residues in proteins, whereas the methoxyethyl group in the target compound could favor hydrogen bonding .
Analog 3: [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
Molecular formula : C12H20N2S
Structure : Substitutes methoxyethyl with a thiophene-methyl group .
Comparison :
| Property | Target Compound | Thienyl-Methyl Analog |
|---|---|---|
| Heteroatom Influence | Oxygen (methoxy) | Sulfur (thiophene) |
| Polar Surface Area | ~35 Ų | ~30 Ų |
| Metabolic Stability | Likely higher | Lower (sulfur susceptibility to oxidation) |
Analog 4: {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Molecular formula: C9H19NO2 Structure: Replaces the piperidine ring with a tetrahydropyran (oxane) ring .
Comparison :
| Property | Target Compound | Pyran-Based Analog |
|---|---|---|
| Ring Basicicity | High (piperidine, pKa ~10) | Low (oxane, non-basic) |
| Conformational Flexibility | Moderate | Higher (due to oxygen in ring) |
| Solubility | Moderate in water | Higher (polar oxane ring) |
Biological Activity
(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine, a compound with potential applications in pharmacology and biochemistry, has garnered interest due to its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxyethyl group attached to a piperidine moiety, which is known for its role in various biological activities. The structure can be represented as follows:
The mechanism of action for this compound involves interactions with specific biological targets, including receptors and enzymes. Its activity may modulate signaling pathways or enzyme functions, contributing to its therapeutic potential.
1. Pharmacological Applications
Research indicates that this compound is being investigated for several pharmacological applications, particularly in the context of neurological disorders and metabolic diseases. Its structural similarity to known pharmacophores suggests potential activity as a gamma-secretase modulator, which is crucial in Alzheimer's disease treatment.
2. Case Studies
A notable study examined the effects of methoxypyridine-derived compounds similar to this compound on amyloid-beta (Aβ) levels in mouse models. The results demonstrated a significant reduction in Aβ42 levels, indicating potential for neuroprotective effects against Alzheimer's pathology .
3. In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit varying degrees of enzyme inhibition and receptor modulation. For instance, compounds with similar piperidine structures have been evaluated for their ability to inhibit α-glucosidase, showcasing promising results that warrant further exploration of their antidiabetic properties .
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine with (1-methylpiperidin-4-yl)methyl chloride under basic conditions (e.g., sodium hydroxide in dichloromethane) yields the target compound. Purity optimization includes column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.3 in 10:1 DCM:MeOH) ensures reaction progress .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR (¹H, ¹³C) : Confirm structural integrity by verifying methoxyethyl (–OCH₃, δ ~3.3 ppm) and piperidine methyl (N–CH₃, δ ~2.2 ppm) signals.
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ~200.3 (M+H⁺) .
- HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm .
Q. What are the primary biological targets of piperidine derivatives such as this compound?
- Methodological Answer : Piperidine derivatives often target CNS receptors (e.g., σ, 5-HT₃) or enzymes (e.g., acetylcholinesterase). Preliminary assays should include receptor binding studies (radioligand displacement assays) and enzyme inhibition screens (e.g., Ellman’s method for cholinesterases). Computational docking (AutoDock Vina) against PDB structures (e.g., 4DKL for σ receptors) can prioritize targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction kinetics .
- Flow Chemistry : Evaluate continuous flow systems for scalability, reducing reaction time by 50% .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (40–80°C), stoichiometry (1:1.2 amine:alkylating agent), and pH (8–10) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from receptor binding (Ki) and functional assays (EC₅₀/IC₅₀) across studies. Adjust for assay variability (e.g., cell type, buffer conditions) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxyethyl or piperidine groups to isolate pharmacophores. Compare activity trends using Free-Wilson analysis .
- In Silico Validation : Molecular dynamics simulations (GROMACS) to assess binding mode consistency across receptor conformations .
Q. What computational strategies predict interactions with novel biological targets?
- Methodological Answer :
- Pharmacophore Modeling (MOE) : Define essential features (e.g., hydrogen bond acceptors near the methoxy group).
- Machine Learning : Train QSAR models using ChEMBL bioactivity data for piperidines. Validate with leave-one-out cross-validation (R² >0.7) .
- Molecular Dynamics : Simulate ligand-receptor complexes (NAMD) for 100 ns to evaluate stability (RMSD <2 Å) .
Q. How can derivatives be designed to improve selectivity for specific targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoroethoxy or cyclopropylmethoxy to modulate lipophilicity (ClogP 1.5–2.5) .
- Stereochemical Modifications : Synthesize enantiomers via chiral HPLC (Chiralpak IA column) and compare activity (e.g., eudismic ratio for σ receptors) .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to enhance blood-brain barrier permeability .
Comparative Structural Analysis of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
